1,1,1-Trifluoro-3-methoxybutan-2-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

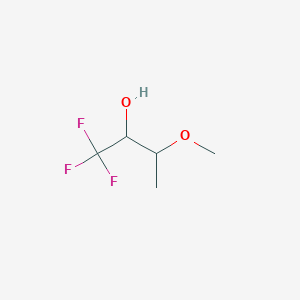

1,1,1-Trifluoro-3-methoxybutan-2-ol is a chemical compound with the molecular formula C5H9F3O2This compound is characterized by the presence of trifluoromethyl and methoxy groups attached to a butanol backbone, making it a valuable intermediate in organic synthesis .

Vorbereitungsmethoden

The synthesis of 1,1,1-Trifluoro-3-methoxybutan-2-ol can be achieved through several routes. One common method involves the reaction of 3-methoxy-2-butanol with trifluoromethylating agents under specific conditions. Industrial production methods may involve the use of trifluoromethyl iodide or trifluoromethyl sulfonate as the trifluoromethylating agents, with the reaction typically carried out in the presence of a base such as potassium carbonate .

Analyse Chemischer Reaktionen

1,1,1-Trifluoro-3-methoxybutan-2-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert it into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

Wissenschaftliche Forschungsanwendungen

1,1,1-Trifluoro-3-methoxybutan-2-ol has a wide range of applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: This compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Wirkmechanismus

The mechanism of action of 1,1,1-Trifluoro-3-methoxybutan-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design, as it can modulate the activity of target proteins and enzymes by binding to their active sites .

Vergleich Mit ähnlichen Verbindungen

1,1,1-Trifluoro-3-methoxybutan-2-ol can be compared with other similar compounds, such as:

1,1,1-Trifluoro-2-propanol: This compound has a similar trifluoromethyl group but differs in the position of the hydroxyl group.

1,1,1-Trifluoro-3-methyl-2-butanol: This compound has a methyl group instead of a methoxy group, leading to different chemical properties and reactivity.

1,1,1-Trifluoro-2-butanol: This compound lacks the methoxy group, resulting in distinct chemical behavior and applications.

Biologische Aktivität

1,1,1-Trifluoro-3-methoxybutan-2-ol (CAS No. 1861967-76-1) is a fluorinated alcohol that has garnered interest in various fields, including medicinal chemistry and materials science. Its unique trifluoromethyl group imparts distinctive properties that can influence biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure

The molecular structure of this compound is characterized by a trifluoromethyl group attached to a butanol backbone with a methoxy substituent. The chemical formula is C4H7F3O, and its structural representation is as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability.

Key Mechanisms:

- Enzyme Modulation : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding : It can interact with various receptors, influencing signaling pathways related to inflammation and cellular metabolism.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several bacterial strains. A study demonstrated its efficacy against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

In preclinical models, this compound has shown promise in reducing inflammation markers. For instance, it was tested in a murine model of induced inflammation where it significantly lowered levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha.

Case Study:

In a study involving the administration of this compound at varying doses (50 mg/kg and 100 mg/kg), researchers observed a dose-dependent reduction in inflammatory markers after 24 hours post-treatment.

| Dose (mg/kg) | IL-6 Levels (pg/mL) | TNF-alpha Levels (pg/mL) |

|---|---|---|

| Control | 150 ± 10 | 120 ± 15 |

| 50 | 90 ± 5 | 80 ± 10 |

| 100 | 50 ± 5 | 40 ± 5 |

Toxicological Profile

While exploring the biological activity of this compound, it is crucial to assess its safety profile. Toxicological studies indicate that at therapeutic doses, the compound exhibits low toxicity; however, high concentrations may lead to cytotoxic effects in vitro.

Toxicity Summary:

- LD50 in Mice : Greater than 500 mg/kg.

- Skin Irritation : Moderate irritant based on dermal exposure studies.

Eigenschaften

IUPAC Name |

1,1,1-trifluoro-3-methoxybutan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F3O2/c1-3(10-2)4(9)5(6,7)8/h3-4,9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDJYXSLXQBWHJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(F)(F)F)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.